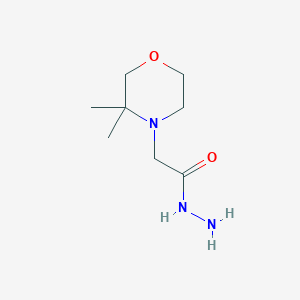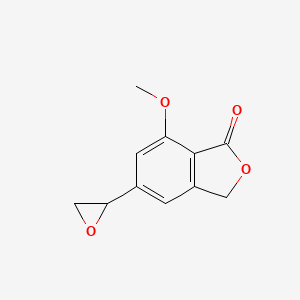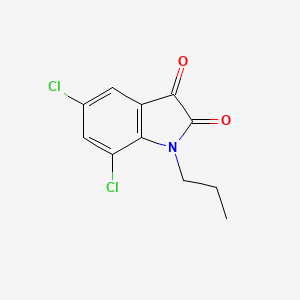
3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide: is an organic compound that features both an amino group and a bromide group attached to a phenacyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide typically involves the bromination of 3-Aminoacetophenone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or carbon disulfide .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group in the phenacyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
- Oxidation reactions can produce nitro or nitroso compounds.
- Reduction reactions can result in the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide is used as an intermediate in the synthesis of heterocyclic compounds. It serves as a versatile building block for creating complex molecules through multicomponent reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can also be employed in the development of pharmaceuticals, particularly in the synthesis of bioactive heterocycles .
Industry: In the industrial sector, this compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide involves its ability to act as an electrophile due to the presence of the bromide group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The amino group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Phenacyl bromide: Lacks the amino group, making it less versatile in certain reactions.
3-Aminoacetophenone: Lacks the bromide group, limiting its electrophilic reactivity.
Benzyl bromide: Similar in reactivity but lacks the phenacyl moiety, affecting its overall chemical behavior.
Uniqueness: 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide is unique due to the presence of both an amino group and a bromide group on the phenacyl moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H9Br2NO |
|---|---|
Peso molecular |
294.97 g/mol |
Nombre IUPAC |
1-(3-aminophenyl)-2-bromoethanone;hydrobromide |
InChI |
InChI=1S/C8H8BrNO.BrH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4H,5,10H2;1H |
Clave InChI |
PGBARHRJKVWGFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C(=O)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4beta-Hydroxy-6beta-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B8279844.png)
![[Cyclopentyl(isopropyl)amino]acetonitrile](/img/structure/B8279857.png)
![4-[[4-Amino-6-(2,4,6-trimethylanilino)-1,3,5-triazin-2-yl]amino]benzonitrile](/img/structure/B8279861.png)


![6,7-dichloro-5-methoxy-2-isopropylbenzo[b]thiophen-3(2H)-one](/img/structure/B8279883.png)
![7-Iodo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8279894.png)






![1-[3-(2-{[5-(Ethylsulfonyl)-2-methoxyphenyl]amino}-1,3-oxazol-5-yl)phenyl]ethanone](/img/structure/B8279941.png)
